molecular formula C7H13NO B1293770 N,N-Diethylacrylamide CAS No. 2675-94-7

N,N-Diethylacrylamide

Cat. No.: B1293770
CAS No.: 2675-94-7
M. Wt: 127.18 g/mol
InChI Key: OVHHHVAVHBHXAK-UHFFFAOYSA-N
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Description

N,N-Diethylacrylamide is an organic compound with the chemical formula C_7H_13NO. It is a derivative of acrylamide, where the amide nitrogen is substituted with two ethyl groups. This compound is known for its unique properties, including its ability to form hydrogels and its thermoresponsive behavior, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

N,N-Diethylacrylamide (DEA) is primarily used in the synthesis of poly(this compound) (PDEA), a thermoresponsive polymer . The primary targets of DEA are therefore the components involved in the polymerization process, including the initiator, cross-linker, and accelerator .

Mode of Action

DEA interacts with these targets through free radical polymerization . In this process, DEA (the monomer) reacts with an initiator to form a radical, which then reacts with other monomers to form a polymer chain . The cross-linker and accelerator are used to control the polymerization rate and the physical properties of the resulting polymer .

Biochemical Pathways

The polymerization of DEA affects the physical properties of the resulting PDEA, including its swelling characteristics and temperature responsiveness . These properties can be manipulated by altering the concentration of DEA, the initiator, the cross-linker, and the synthesis temperature .

Pharmacokinetics

The pharmacokinetics of PDEA, the polymer derived from DEA, are largely determined by its physical properties. For example, the swelling characteristics of PDEA can affect its drug release behavior . In one study, a PDEA hydrogel was found to release the anticancer drug doxorubicin more efficiently at physiological temperature .

Result of Action

The polymerization of DEA results in the formation of PDEA, a thermoresponsive polymer with potential applications in drug delivery . For example, PDEA hydrogels have been used to improve the release of anticancer drugs .

Action Environment

The action of DEA and the properties of the resulting PDEA are influenced by various environmental factors. For example, the temperature can affect the swelling behavior of PDEA and its drug release efficiency . Other factors, such as the pH and the presence of certain ions, can also affect the properties of PDEA .

Biochemical Analysis

Biochemical Properties

N,N-Diethylacrylamide plays a crucial role in biochemical reactions due to its thermoresponsive nature. It interacts with various enzymes, proteins, and other biomolecules, influencing their stability and activity. For instance, this compound has been shown to conjugate efficiently with α-chymotrypsin, forming enzyme-polymer nanoparticles. These nanoparticles exhibit enhanced enzyme stability and reversible thermoresponsive behavior, which can be utilized in various biochemical applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the thermal stability of enzymes, thereby affecting cellular processes that rely on these enzymes. Additionally, its thermoresponsive properties can be used to control the release of drugs or other bioactive molecules within cells, impacting cellular metabolism and function .

Molecular Mechanism

The mechanism of action of this compound involves its ability to undergo reversible phase transitions in response to temperature changes. This property allows it to interact with biomolecules, such as enzymes and proteins, in a temperature-dependent manner. This compound can form stable conjugates with enzymes, enhancing their stability and activity. This interaction can lead to enzyme inhibition or activation, depending on the specific conditions and the nature of the enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound exhibits reversible thermoresponsive behavior, with its critical solution temperature being influenced by the presence of other molecules. Over time, the stability of this compound and its conjugates can be affected by factors such as pH and temperature, leading to changes in their biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance enzyme stability and activity, leading to beneficial effects on cellular processes. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular metabolism. Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed up to a certain dosage, beyond which adverse effects may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its thermoresponsive properties allow it to modulate metabolic flux and metabolite levels in a temperature-dependent manner. For example, this compound can enhance the stability of enzymes involved in metabolic pathways, leading to increased metabolic activity and flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its thermoresponsive nature allows it to accumulate in specific cellular compartments or tissues in response to temperature changes. This property can be utilized to target this compound to specific sites within the body, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by its thermoresponsive properties and interactions with targeting signals or post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it can exert its effects on enzyme stability and activity. This localization can be crucial for its function in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylacrylamide can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In industrial settings, this compound is often produced using controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for the production of polymers with controlled molecular weights and narrow polydispersity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: N,N-Diethylacrylamide is unique due to its specific LCST, which can be tuned by modifying the polymer’s molecular weight and concentration. This makes it particularly useful in applications requiring precise temperature control .

Properties

IUPAC Name

N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-7(9)8(5-2)6-3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHHHVAVHBHXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29933-92-4
Record name Poly(N,N-diethylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29933-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10181258
Record name N,N-Diethylacrylamide
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2675-94-7
Record name N,N-Diethylacrylamide
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Record name N,N-Diethylacrylamide
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Record name 2675-94-7
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Record name N,N-DIETHYLACRYLAMIDE
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Synthesis routes and methods I

Procedure details

7.2 parts 30% methanolic Na-methylate solution are added to 36.5 parts diethylamine. 77 parts 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene are added drop-wise at 40° C. The reaction medium is then stirred for 15 hours at this temperature and neutralised with 4 parts concentrated hydrochloric acid. 100 parts methylene chloride and 50 parts water are added, the organic phase separated off, and the aqueous phase extracted 3 times with 25 parts methylene chloride in each instance. The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C. and under a vacuum of 20 Torr. The residue is heated under a vacuum of 20 Torr to 110° to 120° C. (bath temperature 140° C.). On conclusion of the furane separation, the sedimentation temperature increases and the product distills over at the now lowered pressure. 21 parts N,N-diethylacrylamide with a boiling point of 55° C. at 1 Torr are obtained.
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Synthesis routes and methods II

Procedure details

N-n-propylacrylamide (NnPAM) and vinylpyrrolidone were purchased from a commercial vendor and used as received. Anhydrous methanol was degassed by vigorously bubbling dry nitrogen through it.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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